molecular formula C17H19N3O6 B11587289 6-{(E)-2-[3-methoxy-4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol

6-{(E)-2-[3-methoxy-4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol

Cat. No.: B11587289
M. Wt: 361.3 g/mol
InChI Key: LUKQKODVKFUTNI-GQCTYLIASA-N
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Description

6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with nitro and hydroxyl groups, as well as a methoxy and methylpropoxy-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.

    Substitution Reactions: The methoxy and methylpropoxy groups are introduced via nucleophilic substitution reactions, often using alkyl halides in the presence of a base.

    Ethenylation: The ethenyl group is introduced through a Heck reaction, involving palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylpropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-AMINOPYRIMIDINE-2,4-DIOL: Similar structure but with an amino group instead of a nitro group.

    6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIONE: Similar structure but with a dione instead of a diol.

Uniqueness

6-[(1E)-2-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is unique due to its specific substitution pattern and the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

6-[(E)-2-[3-methoxy-4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O6/c1-10(2)9-26-13-7-5-11(8-14(13)25-3)4-6-12-15(20(23)24)16(21)19-17(22)18-12/h4-8,10H,9H2,1-3H3,(H2,18,19,21,22)/b6-4+

InChI Key

LUKQKODVKFUTNI-GQCTYLIASA-N

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC

Origin of Product

United States

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